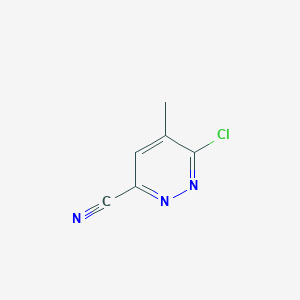

6-Chloro-5-methylpyridazine-3-carbonitrile

CAS No.:

Cat. No.: VC13527082

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClN3 |

|---|---|

| Molecular Weight | 153.57 g/mol |

| IUPAC Name | 6-chloro-5-methylpyridazine-3-carbonitrile |

| Standard InChI | InChI=1S/C6H4ClN3/c1-4-2-5(3-8)9-10-6(4)7/h2H,1H3 |

| Standard InChI Key | FYJACZCRVQBTLW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN=C1Cl)C#N |

| Canonical SMILES | CC1=CC(=NN=C1Cl)C#N |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

6-Chloro-5-methylpyridazine-3-carbonitrile is a heterocyclic organic compound featuring:

-

A pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms).

-

Substituents:

-

Chlorine at position 6.

-

Methyl group at position 5.

-

Carbonitrile group at position 3.

-

Theoretical molecular weight is calculated as 153.57 g/mol. No experimental data on its crystallography, spectroscopic profiles (e.g., NMR, IR), or chromatographic behavior were located in the analyzed sources.

Comparative Analysis with Analogous Compounds

Key structural analogs from the literature include:

Notable differences in reactivity and stability are anticipated due to:

-

Steric effects: Methyl groups at position 5 may hinder substitution reactions at adjacent positions.

-

Electronic effects: The electron-withdrawing carbonitrile group at position 3 could deactivate the ring toward electrophilic substitution.

Synthetic Pathways and Challenges

Hypothetical Synthetic Routes

Based on methods for analogous pyridazine derivatives , potential synthetic strategies include:

Route 1: Chlorination of Preformed Pyridazine

-

Starting material: 5-Methylpyridazine-3-carbonitrile.

-

Reagent: Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

-

Conditions: Reflux in anhydrous DMF or toluene.

Route 2: Cyclocondensation

-

Precursors: Hydrazine derivatives + α,β-unsaturated nitriles.

-

Example: Reaction of chlorinated hydrazine with 3-cyano-2-pentenone.

Anticipated Challenges

-

Regioselectivity: Risk of multiple chlorination sites (e.g., positions 4 or 6) without directing groups.

-

Stability: Pyridazine-carbonitriles are prone to hydrolysis under acidic/basic conditions .

-

Purification: Likely requires chromatographic separation due to polar functional groups.

Knowledge Gaps and Future Directions

Critical Research Needs

-

Synthesis optimization: Develop regioselective chlorination protocols.

-

Spectroscopic characterization: Obtain NMR (¹H, ¹³C), IR, and mass spectra.

-

Biological screening: Evaluate antimicrobial and anticancer activity in vitro.

Computational Modeling Opportunities

-

DFT studies to predict reaction pathways and substituent effects.

-

Molecular docking simulations to identify protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume